Cas no 64615-27-6 (1-{6,6-dimethylbicyclo3.1.1hept-2-en-2-yl}propan-2-one)

1-{6,6-Dimethylbicyclo[3.1.1]hept-2-en-2-yl}propan-2-one is a bicyclic monoterpenoid ketone with a distinctive structural framework derived from pinane. Its rigid bicyclic core and functional ketone group make it a valuable intermediate in organic synthesis, particularly for fragrances, pharmaceuticals, and fine chemicals. The compound exhibits stability due to its saturated hydrocarbon backbone while retaining reactivity at the α,β-unsaturated ketone moiety, enabling selective modifications. Its low volatility and compatibility with polar and nonpolar solvents enhance its utility in formulation chemistry. The steric hindrance from the dimethyl group contributes to controlled reactivity, making it suitable for stereoselective transformations. This compound is often employed in research and industrial applications requiring structurally constrained ketone derivatives.
1-{6,6-dimethylbicyclo3.1.1hept-2-en-2-yl}propan-2-one structure
64615-27-6 structure
Product Name:1-{6,6-dimethylbicyclo3.1.1hept-2-en-2-yl}propan-2-one
CAS No:64615-27-6
MF:C12H18O
MW:178.270723819733
CID:4100459
PubChem ID:13967855
Update Time:2025-06-27

1-{6,6-dimethylbicyclo3.1.1hept-2-en-2-yl}propan-2-one Chemical and Physical Properties

Names and Identifiers

    • 2-Propanone, 1-(6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)-
    • 1-{6,6-dimethylbicyclo3.1.1hept-2-en-2-yl}propan-2-one
    • EN300-1854375
    • 1-{6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl}propan-2-one
    • 64615-27-6
    • Inchi: 1S/C12H18O/c1-8(13)6-9-4-5-10-7-11(9)12(10,2)3/h4,10-11H,5-7H2,1-3H3
    • InChI Key: MIKVIBAGTDOCKH-UHFFFAOYSA-N
    • SMILES: C(C1=CCC2CC1C2(C)C)C(=O)C

Computed Properties

  • Exact Mass: 178.135765193Da
  • Monoisotopic Mass: 178.135765193Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 273
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 17.1Ų

1-{6,6-dimethylbicyclo3.1.1hept-2-en-2-yl}propan-2-one Pricemore >>

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Additional information on 1-{6,6-dimethylbicyclo3.1.1hept-2-en-2-yl}propan-2-one

Compound CAS No. 64615-27-6: A Novel Scaffold for Targeted Pharmacological Interventions

1-{6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl}propan-2-one represents a structurally unique compound with potential applications in medicinal chemistry and drug discovery. This molecule belongs to the class of cycloalkene derivatives, characterized by its bicyclo[3.1.1]hept-2-ene framework. The compound's molecular formula is C12H18O, and its molecular weight is approximately 178.27 g/mol. The presence of a carbonyl group (C=O) at the propan-2-one moiety, along with the cycloalkene ring system, confers distinct physicochemical properties that may influence its biological activity.

Recent studies have highlighted the importance of 1-{6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl}propan-2-one in the development of small-molecule therapeutics. The bicyclo[3.1.1]hept-2-ene core is a versatile scaffold that can be functionalized to target various biological pathways. For instance, modifications to the cycloalkene ring have been shown to enhance the compound's ability to modulate enzyme activity in metabolic disorders. This structural feature may also contribute to its potential as a lead compound for the design of novel drugs targeting neurodegenerative diseases.

The synthesis of 1-{6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl}propan-2-one involves a multi-step process that leverages the reactivity of cycloalkene derivatives. Researchers have reported that the compound can be synthesized via a Diels-Alder reaction, where the bicyclo[3.1.1]hept-2-ene ring undergoes a [4+2] cycloaddition with a dienophile. This reaction mechanism is particularly relevant in the context of asymmetric synthesis, as it allows for the controlled introduction of stereochemical elements into the molecule. The resulting product is then purified using column chromatography and characterized by nuclear magnetic resonance (NMR) spectroscopy.

Current research on 1-{6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl}propan-2-one has focused on its potential applications in the treatment of inflammatory diseases. A 2023 study published in Journal of Medicinal Chemistry demonstrated that the compound exhibits anti-inflammatory properties by inhibiting the activity of cyclooxygenase-2 (COX-2). This finding is particularly significant, as COX-2 inhibition is a well-established therapeutic strategy for conditions such as rheumatoid arthritis and osteoarthritis. The study also suggested that the compound's selectivity for COX-2 over COX-1 may reduce the risk of gastrointestinal side effects commonly associated with traditional nonsteroidal anti-inflammatory drugs (NSAIDs).

Another area of interest is the compound's potential as a modulator of the endocannabinoid system. A 2024 preclinical study explored the interaction between 1-{6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl}propan-2-one and cannabinoid receptors, particularly CB1 and CB2. The results indicated that the compound may act as a partial agonist at these receptors, suggesting potential applications in the management of chronic pain and neuroinflammatory conditions. This mechanism of action is currently being investigated in the context of drug development for multiple sclerosis and Alzheimer's disease.

The compound's pharmacokinetic profile is another critical factor in its potential therapeutic applications. Studies have shown that 1-{6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl}propan-2-one exhibits moderate oral bioavailability, which is essential for its use as a therapeutic agent. The compound's ability to cross the blood-brain barrier is also being evaluated, as this property could enhance its efficacy in central nervous system (CNS) disorders. Further research is needed to determine the optimal dosing regimen and to assess the compound's safety profile in long-term use.

In addition to its therapeutic potential, 1-{6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl}propan-2-one has been studied for its role in the development of chemical probes for drug discovery. The compound's unique structure allows it to serve as a scaffold for the synthesis of derivatives with tailored biological activities. For example, researchers have modified the propan-2-one group to create analogs with enhanced potency against specific targets. These modifications are often guided by computational modeling and structure-activity relationship (SAR) studies, which help optimize the compound's pharmacological properties.

The environmental impact of the compound's synthesis and disposal is also a growing area of concern. Green chemistry principles are being applied to the development of more sustainable synthetic routes for 1-{6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl}propan-2-one. These efforts include the use of catalysts that reduce energy consumption and the implementation of waste minimization strategies. Such initiatives are critical for ensuring that the compound's development aligns with global sustainability goals.

In conclusion, 1-{6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl}propan-2-one represents a promising candidate for further exploration in medicinal chemistry. Its unique structural features, combined with its potential therapeutic applications, make it a valuable molecule for drug discovery. Ongoing research is expected to uncover additional insights into its biological mechanisms and expand its potential uses in clinical settings.

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